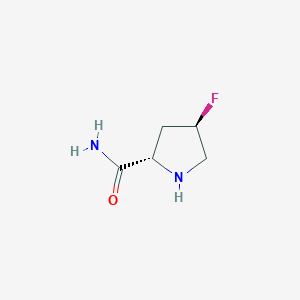

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide

Übersicht

Beschreibung

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and protein stabilization. The fluorine atom in the pyrrolidine ring can influence the compound’s chemical properties, making it a valuable tool in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide is investigated for its potential as a pharmaceutical intermediate. Its unique structure enhances metabolic stability and lipophilicity, making it a valuable candidate in drug development. Notably, it has been identified as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism by modulating incretin hormones. This mechanism suggests potential therapeutic applications in managing type 2 diabetes and related metabolic disorders .

Biological Research

In biological studies, this compound is utilized to explore enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a probe to investigate biochemical pathways, particularly in cancer research where it has shown promise as an antitumor agent. Studies have indicated that modifications to the pyrrolidine ring can significantly enhance anti-tuberculosis activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis.

Industrial Applications

The compound is employed in the synthesis of various fluorinated compounds for industrial use. Its stability and resistance to degradation make it suitable for developing advanced materials such as polymers and coatings.

Case Study 1: DPP-IV Inhibition

Research has demonstrated that this compound acts as an effective DPP-IV inhibitor. This activity leads to increased levels of GLP-1 hormones, enhancing insulin secretion and providing glycemic control in diabetic models.

Case Study 2: Antitubercular Activity

A study on structure-activity relationships revealed that derivatives of this compound exhibit significant antitubercular activity, with MIC values indicating strong potential for development into novel therapeutic agents against tuberculosis.

Case Study 3: Radiolabeled Tracers

Radiolabeled derivatives of this compound have shown rapid tumor uptake and clearance through renal pathways, making them promising candidates for cancer imaging applications due to favorable tumor-to-background ratios.

| Activity Type | Description |

|---|---|

| DPP-IV Inhibition | Enhances insulin secretion via GLP-1 pathways |

| Antitubercular | Exhibits MIC < 0.016 μg/mL against M. tuberculosis |

| Tumor Imaging | Rapid uptake and clearance in renal pathways |

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Type 2 Diabetes | Enhances insulin secretion via GLP-1 pathways |

| Cardiovascular Protection | Potential reduction in cardiovascular events |

| Renal Protection | Mitigates diabetic nephropathy |

Wirkmechanismus

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to proteins, influencing their stability and activity. This compound can stabilize the pyrrolidine ring in its favored puckering conformation, which can be crucial for the biological activity of peptides and proteins containing this derivative.

Vergleich Mit ähnlichen Verbindungen

- (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

- (2S,4R)-4-Hydroxyproline

- (2S,4R)-4-Methylproline

Comparison: (2S,4R)-4-Fluoropyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom’s electronegativity and size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Biologische Aktivität

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a fluorine atom at the 4-position and a carboxamide group at the 2-position, influences its interactions with biological targets, particularly in cancer research and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, leading to potent biological effects. This compound has been shown to inhibit enzyme activity and modulate receptor signaling pathways, which are crucial in various physiological processes and disease mechanisms.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Inhibition of Fibroblast Activation Protein (FAP) : FAP is a serine protease overexpressed in the tumor microenvironment. Inhibiting FAP can disrupt tumor growth and metastasis by altering the tumor microenvironment.

- Antimicrobial Properties : Studies have indicated that pyrrolidine derivatives can possess anti-tuberculosis activity, with some compounds showing low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis .

- Potential in Radiopharmaceuticals : this compound has been incorporated into radiolabeled compounds for positron emission tomography (PET) imaging, demonstrating significant tumor uptake and clearance characteristics .

Case Study 1: FAP Inhibition

A study evaluated the FAP-inhibitory potency of various fluorinated pyrrolidine derivatives. The compound this compound exhibited an IC50 value comparable to other potent inhibitors, indicating its potential as a therapeutic agent in cancer treatment. The fluorine substitution was crucial for enhancing binding affinity .

Case Study 2: Antitubercular Activity

Research focusing on structure-activity relationships (SAR) revealed that modifications to the pyrrolidine ring significantly impacted anti-tuberculosis activity. Compounds similar to this compound demonstrated MIC values less than 0.016 μg/mL against M. tuberculosis, highlighting their potential as novel antitubercular agents .

Case Study 3: Radiolabeled Tracers

In a study involving radiolabeled derivatives of this compound, it was found that these compounds exhibited rapid tumor uptake and clearance via renal pathways. The biodistribution studies showed favorable tumor-to-background ratios, making them promising candidates for cancer imaging applications .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTORPRXIWIVFS-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717370 | |

| Record name | (4R)-4-Fluoro-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851509-26-7 | |

| Record name | (4R)-4-Fluoro-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.